

Application Notes: Monitoring Ceramide Kinase Activity Using a Fluorescent Sphinganine Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C6-NBD Sphinganine

Cat. No.: B569066

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

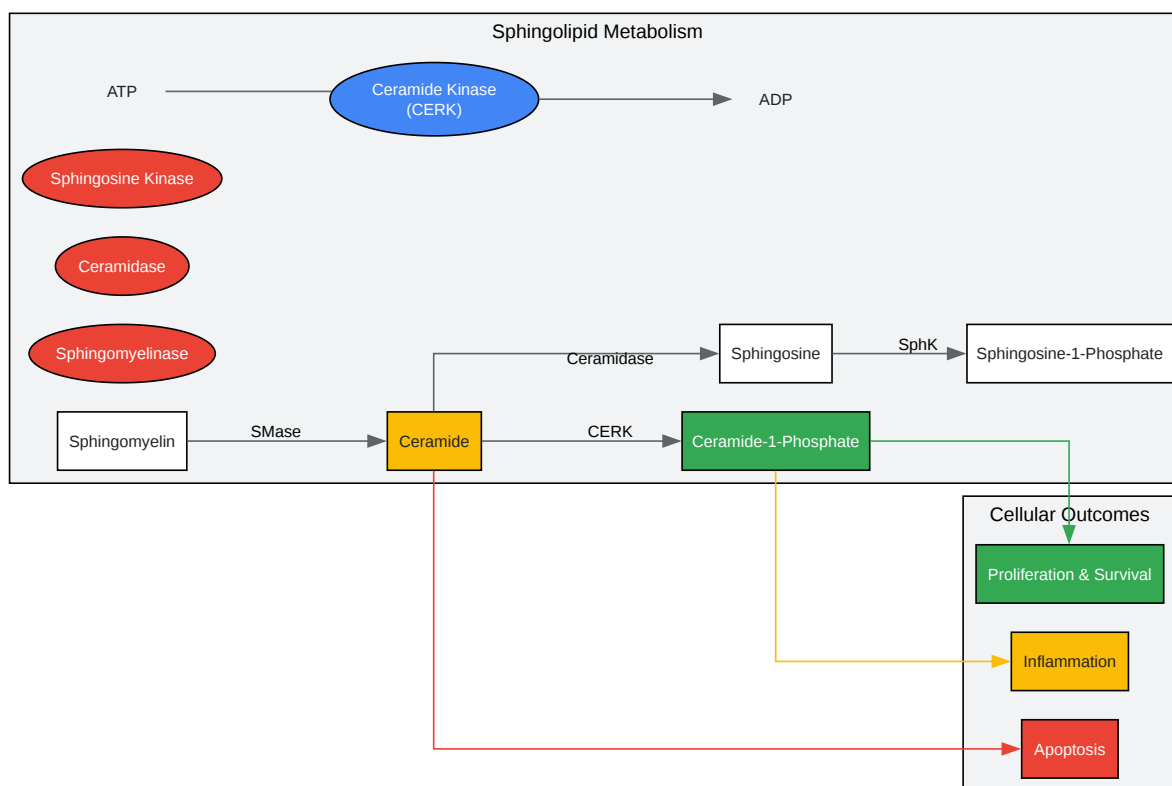
Introduction

Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P). This enzymatic conversion is a key regulatory point in sphingolipid metabolism, influencing a multitude of cellular processes including proliferation, apoptosis, inflammation, and cell migration.[1][2][3] The balance between the pro-apoptotic signaling of ceramide and the pro-survival and pro-inflammatory roles of C1P is crucial for cellular homeostasis.[2] Consequently, CERK represents a promising therapeutic target for various diseases, including cancer and inflammatory disorders.

This document provides detailed application notes and protocols for monitoring CERK activity using the fluorescent substrate analog, N-(6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-D-erythro-sphingosine (C6-NBD ceramide). While the user specified **C6-NBD sphinganine**, the available literature predominantly describes the use of C6-NBD ceramide for direct measurement of CERK activity. **C6-NBD sphinganine** can be used as a substrate for ceramide synthase to indirectly study pathways leading to ceramide production.[4] This fluorescent assay offers a non-radioactive, sensitive, and high-throughput compatible method to quantify CERK activity in both in vitro and cellular contexts.

Ceramide Kinase Signaling Pathway

Ceramide kinase is a central enzyme in the sphingolipid metabolic pathway. It catalyzes the ATP-dependent phosphorylation of ceramide, a key bioactive lipid. The product, C1P, acts as a second messenger, influencing various downstream signaling cascades. Key pathways affected by CERK activity include the activation of pro-survival signals through the PI3K/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades (ERK1-2 and JNK). By converting ceramide to C1P, CERK reduces the cellular levels of ceramide, a lipid known to induce apoptosis through the activation of protein phosphatases and caspases.



[Click to download full resolution via product page](#)

Caption: Ceramide Kinase Signaling Pathway.

Principle of the Assay

The assay is based on the enzymatic conversion of the fluorescent substrate, C6-NBD ceramide, to C6-NBD-ceramide-1-phosphate (C6-NBD-C1P) by CERK in the presence of ATP. The fluorescent properties of the NBD group allow for sensitive detection. The separation of the product (C6-NBD-C1P) from the unreacted substrate (C6-NBD ceramide) is achieved through differential partitioning in a biphasic solvent system or by solid-phase extraction (SPE). The phosphorylated product is more polar and partitions into the aqueous phase or binds to an aminopropyl SPE column, while the substrate remains in the organic phase or is washed off the column. The fluorescence of the isolated product is then quantified, which is directly proportional to the CERK activity.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing the C6-NBD ceramide-based CERK assay.

Table 1: Michaelis-Menten Constants (K_m) for Ceramide Kinase

Substrate	Km Value	Enzyme Source	Assay Conditions	Reference
C6-NBD Ceramide	1.0 μ M	Recombinant MBP-Cerk	Delivered with 7 μ M BSA	
C6-NBD Ceramide	4 μ M	Recombinant CERK	Delivered with BSA	
C6-NBD Ceramide	6 μ M	Recombinant human CERK	Radiometric assay with BSA	
C6-Ceramide	14 μ M	Recombinant human CERK	Radiometric assay with BSA	
ATP	28 μ M	Recombinant MBP-Cerk	-	
ATP	168 μ M	Recombinant CERK	-	

Table 2: IC50 Values of Ceramide Kinase Inhibitors

Inhibitor	IC50 Value	Assay System	Reference
U-0126	4 μ M	In vitro with recombinant CERK (SPE-based)	
Fenretinide	1.1 μ M	In vitro with recombinant CERK (SPE-based)	
AMG-9810	1.1 μ M	In vitro with recombinant CERK (SPE-based)	

Experimental Protocols

In Vitro Ceramide Kinase Activity Assay (Plate Reader Method)

This protocol is adapted from a fluorescent plate reader assay for CERK activity.

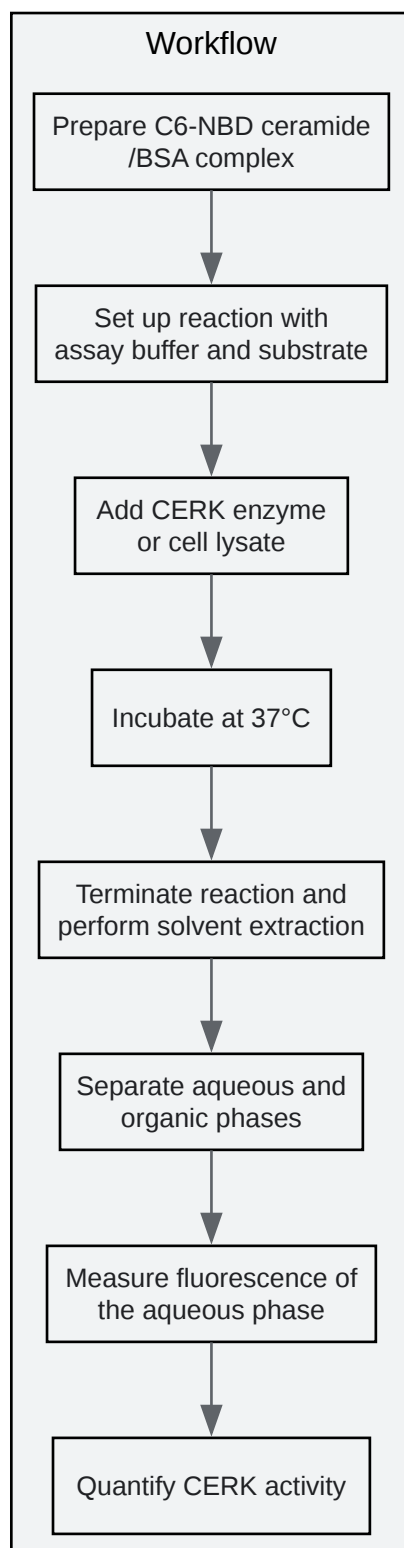
Materials:

- Recombinant CERK or cell lysates
- C6-NBD ceramide
- Fatty acid-free Bovine Serum Albumin (BSA)
- ATP
- Assay Buffer: 50 mM MOPS/NaOH (pH 7.2), 3 mM MgCl₂, 40 mM NaF, 1 mM DTT, 100 μM orthovanadate
- Chloroform
- Methanol
- 0.1 M Tris (pH 8.5)
- 96-well black microplate
- Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)

Procedure:

- **Substrate Preparation:** Prepare a stock solution of C6-NBD ceramide in ethanol. To prepare the working substrate solution, mix the C6-NBD ceramide stock with BSA solution to achieve a final concentration of 5 μM C6-NBD ceramide and an appropriate BSA concentration (e.g., a molar ceramide/BSA ratio of 2.5).
- **Reaction Setup:** In a microcentrifuge tube, add 75 μL of the reaction mixture containing assay buffer and the C6-NBD ceramide/BSA complex.

- **Enzyme Addition:** Add 25 μ L of the enzyme preparation (recombinant CERK or cell lysate) to initiate the reaction.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
- **Reaction Termination and Extraction:** Stop the reaction by adding a chloroform/methanol/0.1 M Tris (pH 8.5) mixture (2:1:1.2 v/v/v). Vortex thoroughly to ensure proper mixing and phase separation.
- **Phase Separation:** Centrifuge the tubes to separate the aqueous and organic phases.
- **Fluorescence Measurement:** Carefully transfer the aqueous (upper) phase, which contains the C6-NBD-C1P product, to a 96-well black microplate.
- **Quantification:** Measure the fluorescence of the aqueous phase using a fluorescence plate reader. A standard curve can be generated using known concentrations of C6-NBD-C1P to convert fluorescence units to molar amounts.



[Click to download full resolution via product page](#)

Caption: In Vitro CERK Assay Workflow.

In Situ (Live Cell) Ceramide Kinase Activity Assay

This protocol allows for the measurement of CERK activity within intact cells.

Materials:

- Cultured cells (e.g., HEK293 cells) in 24-well plates
- C6-NBD ceramide
- Fatty acid-free BSA
- Phosphate-Buffered Saline (PBS)
- Chloroform
- Methanol
- 0.1 M Tris (pH 8.5)
- Fluorescence plate reader

Procedure:

- **Cell Culture:** Plate cells in 24-well plates and grow to the desired confluency.
- **Substrate Loading:** Prepare a loading solution of 5 μ M C6-NBD ceramide in serum-free medium or PBS containing 0.3 mg/mL fatty acid-free BSA.
- **Incubation:** Remove the culture medium from the cells and add the C6-NBD ceramide loading solution. Incubate the cells for a specified time (e.g., 20 minutes) at 37°C.
- **Cell Harvesting:** Immediately after incubation, place the plate on ice. Wash the cells with ice-cold PBS to remove excess substrate.
- **Cell Lysis and Extraction:** Lyse the cells and perform a lipid extraction directly in the well or after transferring the cells to a microcentrifuge tube using a chloroform/methanol/0.1 M Tris (pH 8.5) mixture (2:1:1.2 v/v/v).

- **Phase Separation and Quantification:** Follow steps 6-8 from the In Vitro Ceramide Kinase Activity Assay protocol to separate the phases and quantify the fluorescence of the product in the aqueous phase.

Applications in Drug Discovery

The C6-NBD ceramide-based assay is a valuable tool for drug discovery and development. Its high-throughput compatibility makes it suitable for:

- **High-Throughput Screening (HTS):** Screening large compound libraries to identify novel inhibitors or activators of CERK.
- **Structure-Activity Relationship (SAR) Studies:** Evaluating the potency and selectivity of lead compounds and their analogs.
- **Mechanism of Action Studies:** Investigating how compounds modulate CERK activity and downstream signaling pathways.
- **Cell-Based Assays:** Assessing the efficacy of drug candidates in a more physiologically relevant cellular environment.

The ability to simultaneously measure other enzymes of the sphingolipid pathway by analyzing the lipid extract with HPLC provides a comprehensive view of the metabolic flux and off-target effects of potential inhibitors.

Conclusion

The use of C6-NBD ceramide provides a robust, sensitive, and non-radioactive method for monitoring ceramide kinase activity. The protocols outlined in these application notes are adaptable for both in vitro and in situ studies, making them highly valuable for basic research and drug development efforts targeting the sphingolipid metabolic pathway. The quantitative data and pathway information provided offer a solid foundation for designing and interpreting experiments aimed at understanding the role of CERK in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Ceramide Kinase Inhibition Blocks IGF-1-Mediated Survival of Otic Neurosensory Progenitors by Impairing AKT Phosphorylation [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Monitoring Ceramide Kinase Activity Using a Fluorescent Sphinganine Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569066#using-c6-nbd-sphinganine-to-monitor-ceramide-kinase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com